1-(2-Hydroxycyclohexyl)azetidin-3-ol
Description
1-(2-Hydroxycyclohexyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an azetidin-3-ol moiety Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
Properties
IUPAC Name |
1-(2-hydroxycyclohexyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-5-10(6-7)8-3-1-2-4-9(8)12/h7-9,11-12H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAJANKRFYRKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CC(C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxycyclohexyl)azetidin-3-ol typically involves the following steps:
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Preparation of Cyclohexanone Derivative: : The starting material, cyclohexanone, is subjected to a series of reactions to introduce the hydroxy group at the desired position. This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
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Formation of Azetidine Ring: : The cyclohexanone derivative is then reacted with an appropriate azetidine precursor. One common method involves the use of 1-azabicyclo[1.1.0]butane (ABB) in the presence of a copper(II) triflate catalyst to form the azetidine ring .
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Hydrolysis and Purification: : The resulting product is hydrolyzed to obtain this compound. The compound is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxycyclohexyl)azetidin-3-ol undergoes various types of chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The compound can be reduced to form different derivatives. For example, reduction with sodium borohydride can lead to the formation of diastereoselective products .
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Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines, organometallic reagents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diastereoselective products
Substitution: Halogenated or aminated azetidine derivatives
Scientific Research Applications
1-(2-Hydroxycyclohexyl)azetidin-3-ol has a wide range of applications in scientific research, including:
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Chemistry: : The compound is used as a building block for the synthesis of complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
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Biology: : In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with various biological targets.
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Medicine: Its azetidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .
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Industry: : In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclohexyl)azetidin-3-ol involves its interaction with molecular targets through its hydroxy and azetidine moieties. The hydroxy group can form hydrogen bonds with biological molecules, while the azetidine ring can participate in ring-opening reactions under appropriate conditions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: A structurally similar compound with a carbonyl group at the second position. It is known for its use in the synthesis of β-lactam antibiotics.
1-Azabicyclo[1.1.0]butane: A precursor used in the synthesis of azetidines. It has a similar ring structure but lacks the hydroxy group.
2,3-Disubstituted Azetidines: Compounds with substitutions at the second and third positions of the azetidine ring.
Uniqueness
1-(2-Hydroxycyclohexyl)azetidin-3-ol is unique due to the presence of both the hydroxy group and the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Biological Activity
1-(2-Hydroxycyclohexyl)azetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is modified by a hydroxy group on the cyclohexyl moiety. This structural configuration is crucial for its biological interactions and pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in signal transduction pathways, particularly those related to cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular responses to external stimuli.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the MAPK pathway.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on A549 lung cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
Q & A
What are the key considerations for optimizing the synthesis of 1-(2-Hydroxycyclohexyl)azetidin-3-ol to improve yield and purity?
Level: Advanced
Answer:
Optimizing synthesis requires addressing reaction conditions (e.g., temperature, catalyst selection) and purification methods. Evidence from analogous azetidin-ol compounds suggests using general procedure II (as in ) with modifications such as controlled stepwise coupling to avoid side reactions. For example, adjusting the stoichiometry of azetidin-3-ol precursors and hydroxycyclohexyl derivatives can minimize byproducts. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization may enhance purity. Contradictions in reported yields (e.g., 37d in achieving 253.60 m/z via ESI-MS) highlight the need for rigorous reaction monitoring via TLC or HPLC .
How can researchers resolve stereochemical challenges during the synthesis of this compound?
Level: Advanced
Answer:
Stereochemical control is critical due to the hydroxycyclohexyl group’s chiral center. Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) can direct stereochemistry. demonstrates the use of enantiomerically pure precursors like (1R,2R)-2-hydroxycyclohexyl derivatives to isolate specific stereoisomers. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are essential for confirming configurations. For instance, coupling constants (J = 7.1 Hz in ’s ¹H NMR) and NOESY correlations can differentiate axial vs. equatorial hydroxyl orientations .
What spectroscopic techniques are most reliable for characterizing this compound?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., azetidine protons at δ 3.20–4.63 ppm and cyclohexyl hydroxyl protons at δ 1.90–2.08 ppm, as in ).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 253.60 [M+H]⁺ in ).
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and azetidine ring vibrations (∼1450 cm⁻¹).
Cross-validation with computational methods (e.g., DFT for NMR prediction) reduces ambiguity .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation ( recommends EN374-certified gloves for vapor protection).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste protocols ( ).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation ( ) .
How should researchers address contradictions in reported spectroscopic data or synthesis yields?
Level: Advanced
Answer:
Contradictions may arise from impurities, solvent effects, or instrumental calibration. Strategies include:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, drying times).
- Triangulation : Cross-reference NMR, MS, and elemental analysis ( emphasizes data triangulation).
- Peer Validation : Compare results with independent labs or databases (e.g., NIST Chemistry WebBook in ).
For example, conflicting hydroxyl proton shifts could stem from residual water; deuterated solvent drying with molecular sieves may resolve this .
What synthetic routes are effective for generating derivatives of this compound for structure-activity studies?
Level: Advanced
Answer:
Derivatization strategies include:
- Functionalization of the Hydroxyl Group : Acylation or sulfonation (e.g., ’s 3-[(1H-pyrazol-5-yl)methyl]azetidin-3-ol derivatives).
- Ring Modification : Introducing substituents to the azetidine ring (e.g., ’s 3-methylazetidin-3-ol hydrochloride analogs).
- Bioisosteric Replacement : Replacing the cyclohexyl group with bicyclic systems (e.g., ’s bicyclohexyl analogs).
Activity assays (e.g., Bcl-2 inhibition in ) guide prioritization of derivatives .
How can computational methods aid in predicting the physicochemical properties of this compound?
Level: Advanced
Answer:
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents.
- Density Functional Theory (DFT) : Predict pKa (hydroxyl group ∼10–12) and logP (estimated 0.5–1.2).
- Docking Studies : Model interactions with biological targets (e.g., Bcl-xL in ). Tools like Gaussian or AutoDock Vina are validated against experimental data (e.g., NMR in ) .
What are the best practices for storing this compound to ensure long-term stability?
Level: Basic
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation ( ).
- Humidity Control : Use desiccants to avoid hygroscopic absorption ( ).
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation ( ).
Stability should be monitored via periodic HPLC analysis .
How can researchers validate the biological activity of this compound in vitro?
Level: Advanced
Answer:
- Target-Based Assays : Use fluorescence polarization for Bcl-2/Bcl-xL binding (as in ’s IC50 determination).
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines.
- Control Experiments : Compare with known inhibitors (e.g., BM-957 in ) and include vehicle controls. Triangulate data with proteomics (e.g., Western blot for apoptotic markers) .
What methodologies are recommended for analyzing degradation products of this compound under stress conditions?
Level: Advanced
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- LC-HRMS : Identify degradation products via high-resolution mass matches ( ’s NIST data).
- Kinetic Modeling : Determine degradation pathways (e.g., hydroxyl group oxidation or azetidine ring opening).
Stability-indicating methods must be validated per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
